molecular formula C12H16O4 B13625474 3-(2,5-Dimethoxyphenyl)butanoic acid

3-(2,5-Dimethoxyphenyl)butanoic acid

Cat. No.: B13625474
M. Wt: 224.25 g/mol
InChI Key: NDAGCYLQRRYLOK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a butanoic acid group attached to a 2,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethoxybenzene with a suitable butanoic acid derivative. This reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethoxybenzene is coupled with a butanoic acid halide in the presence of a palladium catalyst. This reaction is performed under mild conditions and is known for its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)butanoic acid
  • 3-(3,4-Dimethoxyphenyl)butanoic acid
  • 2-(2,5-Dimethoxyphenyl)propanoic acid

Uniqueness

3-(2,5-Dimethoxyphenyl)butanoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H16O4/c1-8(6-12(13)14)10-7-9(15-2)4-5-11(10)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

NDAGCYLQRRYLOK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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